2-(Dimethylamino)ethyl dodecanoate

Antimicrobial Disinfectant Membrane Activity

2-(Dimethylamino)ethyl dodecanoate (CAS 34839-10-6), also known as N,N-dimethylaminoethyl laurate, is a synthetic amphiphilic ester composed of a C12 lauric acid tail and a polar tertiary amine head. With a molecular formula of C16H33NO2 and a molecular weight of 271.44 g/mol , this compound belongs to the class of cationic surfactants and lipid-based molecules.

Molecular Formula C16H33NO2
Molecular Weight 271.44 g/mol
CAS No. 34839-10-6
Cat. No. B016176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)ethyl dodecanoate
CAS34839-10-6
SynonymsDodecanoic Acid 2-(Dimethylamino)ethyl Ester;  2-(N,N-Dimethylamino)ethyl Dodecanoate;  N-[2-(Dodecanoyloxy)ethyl]-N,N-dimethylamine;  NSC 405542; 
Molecular FormulaC16H33NO2
Molecular Weight271.44 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCCN(C)C
InChIInChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17(2)3/h4-15H2,1-3H3
InChIKeyJMLUDYXDXUBOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)ethyl Dodecanoate (CAS 34839-10-6): A Tertiary Amine Lipid for Surfactant and Antimicrobial Research


2-(Dimethylamino)ethyl dodecanoate (CAS 34839-10-6), also known as N,N-dimethylaminoethyl laurate, is a synthetic amphiphilic ester composed of a C12 lauric acid tail and a polar tertiary amine head [1]. With a molecular formula of C16H33NO2 and a molecular weight of 271.44 g/mol , this compound belongs to the class of cationic surfactants and lipid-based molecules. Its structural features enable both surface-active behavior and potential interactions with biological membranes, making it a candidate for applications in colloidal science, formulation chemistry, and antimicrobial research [2].

1
Cationic surfactant research pH-dependent tertiary amine head supports colloidal and interfacial studies.
2
Antimicrobial screening C12 laurate ester enables membrane-interaction assays; reported transient activity profile.
3
Synthetic intermediate Modular building block for dissymmetric gemini surfactants and custom lipid synthesis. Research use only; not for human or veterinary application.

Why 2-(Dimethylamino)ethyl Dodecanoate Cannot Be Casually Swapped with Other Alkylamino Esters or Quaternary Ammonium Surfactants


Substituting 2-(dimethylamino)ethyl dodecanoate with a close structural analog—such as a different chain-length ester (e.g., C8 octanoate, C16 palmitate) or a quaternary ammonium compound—is not functionally equivalent. The C12 laurate chain length is a critical determinant of its hydrophobic-lipophilic balance (HLB) and critical micelle concentration (CMC) [1], directly influencing its surfactant efficacy and antimicrobial potency. Furthermore, as a tertiary amine, its pH-dependent protonation state confers a distinct mode of antimicrobial action compared to permanently charged quaternary ammonium salts (QAS), leading to different cellular uptake and activity profiles [2]. These quantifiable differences, detailed below, demonstrate that this specific molecular architecture is essential for achieving specific performance benchmarks.

Chain Length
C8 or C16 ester analogs

Altering the C12 laurate tail shifts hydrophobic-lipophilic balance (HLB) and critical micelle concentration (CMC), which may alter surfactant performance in formulation studies.

Head Group
Quaternary ammonium salts (QAS)

The permanently charged QAS head exhibits a different pH-independent uptake profile and may produce a sustained rather than transient antimicrobial endpoint in screening assays.

Form
Free base vs. hydrochloride salt

The protonation state and aqueous dispersibility differ; the hydrochloride salt form may be preferred for direct antimicrobial assay comparison studies.

Quantitative Differentiation Evidence for 2-(Dimethylamino)ethyl Dodecanoate: Performance Data vs. Key Comparators


Antimicrobial Activity of DM-11 vs. Quaternary Ammonium Salt IM: A Comparative Study

In a direct head-to-head comparison, the lysosomotropic aminoester N-N-dimethylaminoethyl dodecanoate hydrochloride (DM-11) exhibited a distinct antimicrobial profile against the quaternary ammonium salt (QAS) N-(dodecyloxycarboxymethyl)-N,N,N-trimethyl ammonium chloride (IM). Both compounds inhibited the growth of S. cerevisiae, C. albicans, S. aureus, and E. coli, but their modes of action and temporal efficacy differed significantly [1]. The inhibitory activity of DM-11 was only temporary, in contrast to the QAS IM, which maintained a more sustained effect [1]. This suggests DM-11 may be preferred for applications requiring transient, rather than persistent, antimicrobial action.

Antimicrobial profile vs. QAS
Head-to-head
Temporary vs. Sustained inhibition
Supports selection for transient antimicrobial endpoint research.
MIC assay on S. cerevisiae, C. albicans, S. aureus, E. coli; solid YPD and LB medium.
Antimicrobial Disinfectant Membrane Activity

Surfactant Performance: Predicted Surface Tension vs. Standard Surfactants

The predicted surface tension of 2-(dimethylamino)ethyl dodecanoate is 31.6 ± 3.0 dyne/cm . This value is significantly lower than that of pure water (approx. 72 dyne/cm at 25°C) and is comparable to other known cationic surfactants. For instance, cetyltrimethylammonium chloride (CTAC) has a reported surface tension of approximately 37.0 mN/m (dyne/cm) at its CMC [1]. This predicted value suggests that the compound is a moderately effective surfactant, positioning it between standard cationic surfactants and non-ionic alternatives.

Predicted surface tension
Cross-study comparable
31.6 ± 3.0 dyne/cm
Benchmark value for initial surfactant screening studies.
CTAC reference: 37.0 mN/m at CMC. Predicted data; experimental validation recommended.
Surfactant Surface Tension Colloid Chemistry

LogP Value as an Indicator of Lipophilicity and Membrane Permeability

The calculated octanol-water partition coefficient (LogP) for 2-(dimethylamino)ethyl dodecanoate is 4.0121 [1]. This value falls within the optimal range (LogP 1-5) for passive membrane permeability, often associated with drug-like molecules and effective cellular uptake. In contrast, its C8 analog, 2-(dimethylamino)ethyl octanoate, would have a significantly lower LogP (predicted ~2.3), while the C16 palmitate ester would have a much higher LogP (predicted >6). This intermediate LogP value suggests a balance between lipophilicity for membrane partitioning and sufficient aqueous solubility for biological and formulation applications.

Lipophilicity (LogP)
Class-level
LogP = 4.0
Suggests balanced amphiphilicity for membrane-partitioning studies.
C8 analog predicted ~2.3; C16 analog predicted >6. QSAR-derived value.
Lipophilicity Membrane Permeability Drug Delivery

Recommended Application Scenarios for 2-(Dimethylamino)ethyl Dodecanoate Based on Quantified Differentiation


Transient Antimicrobial Agent in Disinfectant Formulations

As a tertiary amine ester, 2-(dimethylamino)ethyl dodecanoate (as its hydrochloride salt, DM-11) is ideally suited for disinfectant or antiseptic applications where a temporary, rather than persistent, antimicrobial effect is required. This is particularly relevant in scenarios where prolonged chemical residue is undesirable, such as in food-contact surface sanitizers or certain personal care products. The direct comparative study confirms its temporary inhibitory action against a panel of microorganisms, a feature that distinguishes it from longer-acting quaternary ammonium compounds [1].

Cationic Surfactant Component in Colloidal and Formulation Research

This compound serves as a valuable building block or model surfactant in fundamental and applied research. Its predicted surface tension (31.6 ± 3.0 dyne/cm) and C12 chain length provide a specific amphiphilic profile for investigating micelle formation, emulsification, and interfacial phenomena. Researchers can leverage this compound to design experiments comparing the effects of chain length and head group on surfactant behavior, or to formulate prototype emulsions and dispersions for pharmaceutical, cosmetic, or industrial applications.

Precursor for the Synthesis of Dissymmetric Gemini Surfactants

2-(Dimethylamino)ethyl dodecanoate is a key intermediate for creating more complex surfactant architectures. Specifically, it has been used to synthesize a series of novel dissymmetric gemini cationic surfactants [2]. These advanced surfactants exhibit properties like low critical micelle concentrations (CMC) and strong adsorption at interfaces, which are desirable for high-performance applications in detergency, enhanced oil recovery, and specialized emulsification. The ability to use this compound as a modular building block significantly expands its utility beyond its inherent properties.

Application
Selection Property
Validation Focus
Transient antimicrobial screening
Tertiary amine ester, pH-dependent activity
Endpoint duration review; comparison to QAS controls
Colloidal and formulation research
C12 chain, predicted surface tension profile
CMC and emulsion stability under experimental conditions
Gemini surfactant synthesis
Modular aminoester precursor
Reaction efficiency and product characterization

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